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Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, cell-permeable

mTOR inhibitor, eCF309. It details its primary protein target, mechanism of action, and the

associated signaling pathways. This document summarizes key quantitative data, outlines

experimental protocols for its characterization, and provides visual representations of its

biological context and experimental investigation.

Core Target and Mechanism of Action
eCF309 is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase known as

the mechanistic target of rapamycin (mTOR).[1][2] mTOR is a central regulator of cell

metabolism, proliferation, survival, and migration, operating as the catalytic subunit of two

distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

[3] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases,

including many types of cancer, metabolic disorders, and neurodegenerative diseases.[1][3]

Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit

mTORC1, eCF309 targets the catalytic domain of mTOR.[1][3] This allows for the concurrent

inhibition of both mTORC1 and mTORC2, potentially leading to a more comprehensive

anticancer activity.[1][3]
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The following tables summarize the key quantitative data for eCF309, including its in vitro and

in-cell potency, and its selectivity against other kinases.

Table 1: Potency of eCF309

Assay Type Parameter Value (nM)

In Vitro Kinase Assay IC50 15

In-Cell Assay (MCF7 cells) IC50 10-15

Antiproliferative Assay (MCF7

cells)
EC50

Not explicitly stated, but potent

activity observed

Data sourced from MedChemComm (2015) and the Chemical Probes Portal.[1][4]

Table 2: Kinase Selectivity Profile of eCF309

Kinase Inhibition at 10 µM (%) IC50 (nM)

mTOR >99 15

DNA-PK 90 320

PI3Kγ 85 1,340

DDR1 77 2,110

PI3Kα (E545K) 65 981

PI3Kβ Not specified >10,000

PI3Kδ Not specified 1,840

This table highlights the high selectivity of eCF309 for mTOR. The selectivity score (S-

score(35%)) at 10 µM is 0.01. Data sourced from MedChemComm (2015) and the Chemical

Probes Portal.[1][4]
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eCF309's inhibition of mTOR impacts downstream signaling from both mTORC1 and mTORC2.

Inhibition of mTORC1 leads to a reduction in the phosphorylation of substrates like P70-S6K

and 4E-BP1, which are critical for protein synthesis and cell growth.[1][3] Inhibition of mTORC2

affects the phosphorylation of substrates such as AKT at serine 473, which is important for cell

survival and proliferation.[1][3]
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Caption: The mTOR signaling pathway and the inhibitory action of eCF309.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize

eCF309.

Objective: To determine the half-maximal inhibitory concentration (IC50) of eCF309 against

recombinant mTOR kinase.

Protocol:

Reagents and Materials: Recombinant mTOR kinase, substrate (e.g., poly[Glu,Tyr]4:1), [γ-

³³P]ATP, kinase assay buffer, eCF309 stock solution (in DMSO), 96-well plates, scintillation

counter.[4]

Procedure:

1. Prepare serial dilutions of eCF309 in DMSO, starting from a high concentration (e.g., 10

µM).[4]

2. In a 96-well plate, add the mTOR kinase and the substrate to the kinase assay buffer.

3. Add the diluted eCF309 or DMSO (as a vehicle control) to the wells.

4. Initiate the kinase reaction by adding [γ-³³P]ATP.

5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and transfer the contents to a filter membrane to capture the

phosphorylated substrate.

7. Wash the membrane to remove unincorporated [γ-³³P]ATP.

8. Measure the radioactivity on the filter using a scintillation counter.

9. Calculate the percentage of kinase inhibition for each eCF309 concentration relative to the

DMSO control.

10. Determine the IC50 value by fitting the data to a dose-response curve.
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Objective: To assess the effect of eCF309 on the phosphorylation status of downstream targets

of mTORC1 and mTORC2 in a cellular context.

Protocol:

Cell Culture and Treatment:

1. Culture a suitable cell line (e.g., MCF7 breast cancer cells) to approximately 80%

confluence.[3]

2. Serum-starve the cells (e.g., in 0.1% FBS) for 24 hours to reduce basal mTOR activity.[3]

3. Treat the cells with varying concentrations of eCF309 (or DMSO as a control) for 30

minutes.[3]

4. Stimulate the cells with a growth factor (e.g., 10% FBS) for 1 hour to activate the mTOR

pathway.[3]

Protein Extraction and Quantification:

1. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Quantify the protein concentration of the lysates using a standard method (e.g., BCA

assay).

Immunoblotting:

1. Separate equal amounts of protein from each sample by SDS-PAGE.

2. Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

4. Incubate the membrane with primary antibodies against phosphorylated and total forms of

mTORC1 substrates (p-P70S6K, p-S6) and an mTORC2 substrate (p-AKT Ser473).[3]

Also probe for a loading control (e.g., β-actin).
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5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

7. Analyze the band intensities to determine the dose-dependent effect of eCF309 on protein

phosphorylation.
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Caption: Workflow for Western blot analysis of mTOR signaling.
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Concluding Remarks
eCF309 is a valuable chemical probe for studying the biological roles of mTOR signaling.[1][4]

Its high potency and selectivity, combined with its ability to inhibit both mTORC1 and mTORC2,

make it a powerful tool for elucidating the complex functions of this critical pathway in health

and disease.[1][3] The experimental protocols detailed herein provide a foundation for the

further investigation and characterization of eCF309 and other mTOR inhibitors. Researchers

should consider potential off-target effects, particularly on DDR1, DNA-PK, and PI3Ks, in their

experimental designs.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10783628?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2016/md/c5md00493d
https://www.chemicalprobes.org/ecf309
https://pubs.rsc.org/en/content/articlehtml/2016/md/c5md00493d
https://pubs.rsc.org/en/content/getauthorversionpdf/c5md00493d
https://www.benchchem.com/product/b10783628?utm_src=pdf-body
https://www.chemicalprobes.org/ecf309
https://www.benchchem.com/product/b10783628?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2016/md/c5md00493d
https://pubs.rsc.org/en/content/articlehtml/2016/md/c5md00493d
https://www.caymanchem.com/product/21118/ecf309
https://pubs.rsc.org/en/content/getauthorversionpdf/c5md00493d
https://www.chemicalprobes.org/ecf309
https://www.benchchem.com/product/b10783628#ecf309-target-protein-interaction
https://www.benchchem.com/product/b10783628#ecf309-target-protein-interaction
https://www.benchchem.com/product/b10783628#ecf309-target-protein-interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10783628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

